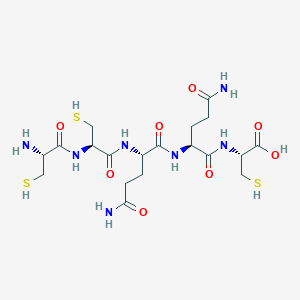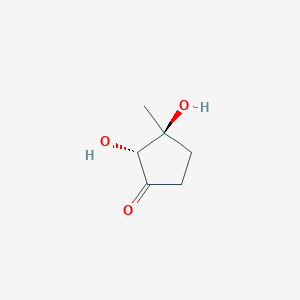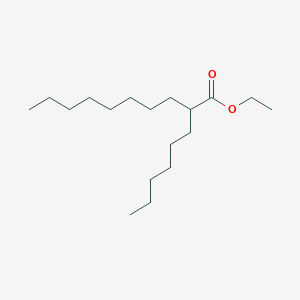
4,7-Dibromo-3,8-dipentyl-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dibromo-3,8-dipentyl-1,10-phenanthroline is a chemical compound with the molecular formula C22H26Br2N2 and a molecular weight of 478.26 g/mol . It is a derivative of 1,10-phenanthroline, a heterocyclic organic compound that is widely used as a ligand in coordination chemistry. The presence of bromine and pentyl groups in its structure makes it a unique compound with specific properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dibromo-3,8-dipentyl-1,10-phenanthroline typically involves the bromination of 3,8-dipentyl-1,10-phenanthroline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
4,7-Dibromo-3,8-dipentyl-1,10-phenanthroline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coordination Reactions: As a derivative of 1,10-phenanthroline, it can form coordination complexes with metal ions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Coordination Complex Formation: Metal salts like copper(II) sulfate or iron(II) chloride in aqueous or organic solvents.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenanthroline derivatives can be obtained.
Coordination Complexes:
科学的研究の応用
4,7-Dibromo-3,8-dipentyl-1,10-phenanthroline has several scientific research applications, including:
Coordination Chemistry: Used as a ligand to form complexes with transition metals, which can be studied for their electronic and catalytic properties.
Materials Science:
Biological Studies: Investigated for its interactions with biological molecules and potential use in medicinal chemistry.
Analytical Chemistry: Employed in the detection and quantification of metal ions in various samples.
作用機序
The mechanism of action of 4,7-dibromo-3,8-dipentyl-1,10-phenanthroline primarily involves its ability to act as a ligand and form coordination complexes with metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal centers, stabilizing the complex and influencing its electronic properties. This coordination can affect various molecular pathways, depending on the metal ion and the specific application.
類似化合物との比較
Similar Compounds
4,7-Dibromo-1,10-phenanthroline: Lacks the dipentyl groups, making it less hydrophobic and potentially altering its coordination behavior.
3,8-Dipentyl-1,10-phenanthroline:
1,10-Phenanthroline: The parent compound, widely used in coordination chemistry but lacks the specific properties imparted by the bromine and pentyl groups.
Uniqueness
4,7-Dibromo-3,8-dipentyl-1,10-phenanthroline is unique due to the presence of both bromine and pentyl groups, which enhance its hydrophobicity and reactivity. These modifications make it suitable for specific applications in materials science and coordination chemistry that its simpler analogs may not be able to achieve.
特性
CAS番号 |
851040-71-6 |
|---|---|
分子式 |
C22H26Br2N2 |
分子量 |
478.3 g/mol |
IUPAC名 |
4,7-dibromo-3,8-dipentyl-1,10-phenanthroline |
InChI |
InChI=1S/C22H26Br2N2/c1-3-5-7-9-15-13-25-21-17(19(15)23)11-12-18-20(24)16(10-8-6-4-2)14-26-22(18)21/h11-14H,3-10H2,1-2H3 |
InChIキー |
DGTHKZNETJTUTI-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CN=C2C(=C1Br)C=CC3=C(C(=CN=C32)CCCCC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14196962.png)

![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)

![9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14196993.png)

![(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14197005.png)
![Methyl 3-[(propane-2-sulfonyl)amino]benzoate](/img/structure/B14197012.png)
![1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one](/img/structure/B14197015.png)
amino}piperidin-1-yl)ethan-1-one](/img/structure/B14197023.png)
![1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14197026.png)

![1,1'-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14197047.png)

